Glyceryl-d5 Iodide
Description
Glyceryl-d5 Iodide is a deuterated organic iodide ester, where five hydrogen atoms in the glycerol backbone are replaced with deuterium (²H). This isotopic labeling modifies its physicochemical properties, making it valuable in research applications such as nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmacokinetic studies .
Properties
Molecular Formula |
C₃H₂D₅IO₂ |
|---|---|
Molecular Weight |
207.02 |
Synonyms |
3-Iodo-1,2-propanediol-d5; 1-Iodo-2,3-dihydroxypropane-d5; 1-Iodo-2,3-propanediol-d5; 3-Iodo-1,2-dihydroxypropane-d5; 3-Iodo-1,2-propanediol-d5; Alival-d5; DL-Glycerol Iodohydrin-d5; Glycerol α-Iodohydrin-d5; Glycerol-d5 α-Monoiodohydrin; dl-1-Deoxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Glyceryl Iodide (Non-Deuterated)
Structural Similarities : Both compounds share the glycerol-iodide ester backbone.
Key Differences :
- Molecular Weight : Glyceryl-d5 Iodide has a higher molecular weight due to deuterium substitution (approximately +5 atomic mass units).
- Stability : Deuterium forms stronger C–D bonds compared to C–H, reducing reaction rates (kinetic isotope effect). Hydrolysis of the ester group in this compound is slower than in Glyceryl Iodide .
- Solubility : Deuterated compounds often exhibit lower water solubility due to stronger hydrogen bonding with deuterium .
- Analytical Utility: this compound is preferred in mass spectrometry and NMR for isotopic tracing, whereas non-deuterated forms are used in synthetic chemistry .
Methyl Iodide (CH₃I)
Functional Similarities : Both are alkyl iodides with applications in organic synthesis.
Key Differences :
Comparison with Functionally Similar Iodides
Potassium Iodide (KI)
Functional Similarities: Both contain iodide ions, but KI is an inorganic salt, while this compound is an organic ester. Key Differences:
Copper Iodide (CuI)
Functional Similarities : Both are iodides with niche industrial roles.
Key Differences :
Q & A
Q. How should extensive isotopic data be structured in publications to balance clarity and completeness?
- Answer : Main text should highlight key findings (e.g., deuteration efficiency, stability thresholds), while raw spectra, chromatograms, and computational input files are archived in supplementary materials. Use interactive formats (e.g., Jupyter notebooks) for kinetic models. Adhere to journal-specific guidelines for referencing supplementary data within the main manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
